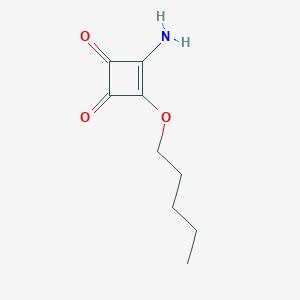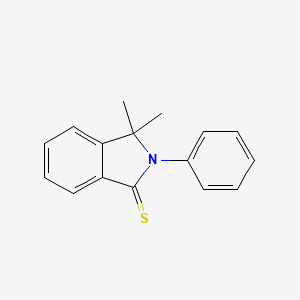![molecular formula C27H24BrO2P B14281195 {[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 124694-74-2](/img/structure/B14281195.png)
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound that features a phosphonium center bonded to a phenyl group substituted with an acetyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. One common method is the reaction of triphenylphosphine with 4-(bromomethyl)phenyl acetate in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phenyl group can participate in oxidation or reduction reactions.
Wittig Reactions: The compound can be used in Wittig reactions to form alkenes from carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Wittig Reagents: The compound can react with aldehydes or ketones in the presence of a base to form alkenes.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation of the phenyl group can lead to the formation of phenolic or quinone derivatives.
Wittig Reaction Products: The major products are alkenes formed from the reaction with carbonyl compounds.
科学研究应用
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Wittig reactions.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those involving phosphonium salts.
Material Science: It can be used in the preparation of novel materials with unique electronic or photonic properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
作用机制
The mechanism of action of {[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide depends on the specific reaction it is involved in. In Wittig reactions, the compound acts as a ylide, where the carbon-phosphorus bond is polarized, allowing the carbon to act as a nucleophile and attack electrophilic carbonyl compounds. This results in the formation of a four-membered ring intermediate, which then decomposes to form the desired alkene and a phosphine oxide byproduct.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the acetyloxy group.
Benzyltriphenylphosphonium Bromide: Similar but without the acetyloxy substitution on the phenyl ring.
Phenylmethylphosphonium Bromide: Lacks the triphenyl substitution on the phosphorus atom.
Uniqueness
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide is unique due to the presence of the acetyloxy group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where such functional groups are advantageous.
属性
CAS 编号 |
124694-74-2 |
|---|---|
分子式 |
C27H24BrO2P |
分子量 |
491.4 g/mol |
IUPAC 名称 |
(4-acetyloxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H24O2P.BrH/c1-22(28)29-24-19-17-23(18-20-24)21-30(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
InChI 键 |
MMKRWVGJGBOMFQ-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



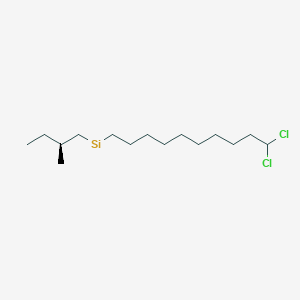
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
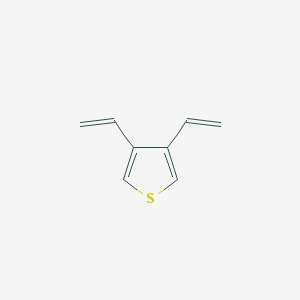
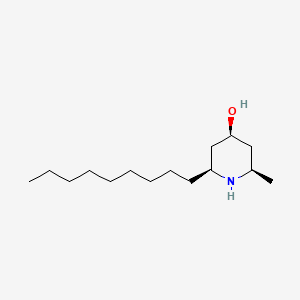
![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)

